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Compound of Interest

Compound Name:
(S)-2-hydroxy-3-(1H-imidazol-4-

yl)propanoic acid

Cat. No.: B084035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-β-imidazolelactic acid is a valuable chiral building block and a metabolite of the essential

amino acid L-histidine. Its structure, featuring both a hydroxyl group and an imidazole ring,

makes it a significant precursor in the synthesis of various pharmaceutical compounds and

natural products. The stereochemistry at the α-carbon is crucial for the biological activity of its

downstream products. This document provides a detailed protocol for the chemical synthesis of

L-β-imidazolelactic acid from the readily available starting material, L-histidine, via a

diazotization reaction. This method offers a cost-effective and straightforward approach to

producing this important molecule.

Data Presentation
The following table summarizes the key quantitative data for L-β-imidazolelactic acid.
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Property Value Source

Molecular Formula C₆H₈N₂O₃ [1]

Molecular Weight 156.14 g/mol [1]

Appearance White to off-white solid General

Purity (Typical) >95% (after purification) Estimated

Expected Yield 60-75% Estimated

Storage Temperature 2-8°C General

Experimental Protocol
This protocol details the synthesis of L-β-imidazolelactic acid from L-histidine. The procedure

involves the diazotization of the primary amine of L-histidine, followed by hydrolysis to yield the

corresponding α-hydroxy acid.

Materials and Equipment:

L-Histidine

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄), concentrated

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask (250 mL)

Dropping funnel
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Magnetic stirrer and stir bar

Ice-water bath

Separatory funnel (250 mL)

Rotary evaporator

Standard glassware for extraction and filtration

Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

Preparation of the Amino Acid Solution:

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.75 g (0.05

mol) of L-histidine in 100 mL of 1 M sulfuric acid.

Stir the mixture at room temperature until the L-histidine is completely dissolved.

Diazotization Reaction:

Cool the reaction flask to 0-5 °C using an ice-water bath. It is critical to maintain this

temperature throughout the addition of sodium nitrite to minimize side reactions.[2]

In a separate beaker, prepare a solution of 5.18 g (0.075 mol) of sodium nitrite in 20 mL of

deionized water.

Transfer the sodium nitrite solution to a dropping funnel.

Add the sodium nitrite solution dropwise to the stirred L-histidine solution over a period of

approximately 60-90 minutes. Ensure the temperature of the reaction mixture does not

exceed 5 °C.[2]

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an

additional 2 hours.
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Allow the reaction mixture to slowly warm to room temperature and continue stirring for

another 12-16 hours. Monitor the reaction progress by TLC.

Work-up and Extraction:

Transfer the reaction mixture to a 250 mL separatory funnel.

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

Combine the organic layers in a separate flask.

Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining

inorganic impurities.

Dry the organic layer over anhydrous sodium sulfate.

Filter the solution to remove the drying agent.

Purification and Characterization:

Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the

crude L-β-imidazolelactic acid as a solid or semi-solid.

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., water/ethanol) or by column chromatography on silica gel.

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR

spectroscopy, and Mass Spectrometry) to confirm its structure and purity.
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Experimental Workflow
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Reaction Setup

Diazotization

Work-up

Purification & Characterization

Dissolve L-Histidine in H₂SO₄

Cool to 0-5°C

Dropwise addition of NaNO₂ solution

Stir at 0-5°C, then warm to RT

Extract with Ethyl Acetate

Wash with Brine

Dry over Na₂SO₄

Evaporate Solvent

Recrystallization / Chromatography

Characterize Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of L-β-imidazolelactic acid.
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Reaction Mechanism

Diazotization of L-Histidine

L-Histidine

Diazonium Salt Intermediate

NaNO₂, H₂SO₄, 0-5°C

L-β-Imidazolelactic Acid

H₂O, -N₂

Click to download full resolution via product page

Caption: Chemical transformation of L-histidine to L-β-imidazolelactic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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